Picarbutrazox

Catalog No.
S3314889
CAS No.
500207-04-5
M.F
C20H23N7O3
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picarbutrazox

Resistance to conventional oomycete fungicides threatens crop protection programs. Picarbutrazox (FRAC U17) offers a novel mode of action disrupting phospholipid biosynthesis, with no cross-resistance to phenylamides, CAAs, or QoIs. Benefits: * Exceptional activity against Pythium and Phytophthora at low rates. * Systemic/translaminar movement protects new growth. * Ideal seed treatment for damping-off control. * Rotational tool for resistance management. Available for R&D and formulation development.

CAS Number

500207-04-5

Product Name

Picarbutrazox

IUPAC Name

tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]-2-pyridinyl]carbamate

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C20H23N7O3/c1-20(2,3)30-19(28)22-16-12-8-11-15(21-16)13-29-24-17(14-9-6-5-7-10-14)18-23-25-26-27(18)4/h5-12H,13H2,1-4H3,(H,21,22,28)/b24-17-

InChI Key

URHWNXDZOULUHC-ULJHMMPZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO/N=C(/C2=CC=CC=C2)\C3=NN=NN3C

The exact mass of the compound Picarbutrazox is 409.18623762 g/mol and the complexity rating of the compound is 589. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Picarbutrazox, (2E)-2-(methoxyimino)-N-methyl-2-{2-[(Z)-({[(1RS,3RS)-1,3,5-trimethyl-1H-pyrazol-4-yl]methylidene}amino)oxy]methyl]phenyl}acetamide

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Picarbutrazox is a recently developed systemic fungicide belonging to the novel tetrazolyloxime chemical class, specifically targeting oomycete pathogens like *Pythium* and *Phytophthora* species. It is classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, signifying a mode of action that is not yet fully understood but is distinct from other established oomycete fungicides. This distinction is critical for its role in resistance management programs, as it shows no known cross-resistance with widely used fungicide classes such as phenylamides (e.g., metalaxyl), carboxylic acid amides (CAAs), or Quinone outside Inhibitors (QoIs). Picarbutrazox functions by disrupting the normal function of the pathogen's cellular membrane, affecting phospholipid biosynthesis.

Research Fit

Mode of action FRAC U17 – distinct from all other fungicide groups, no known cross-resistance
Target spectrum Oomycete-specific (Phytophthora, Pythium, downy mildews), negligible activity on true fungi
Systemicity Systemic translocation supports seed treatment and foliar application research

Substituting Picarbutrazox with common oomycete fungicides like metalaxyl (a phenylamide) or mandipropamid (a CAA) is often untenable in modern disease management programs due to widespread pathogen resistance. Picarbutrazox's classification in the unique FRAC group U17 means it lacks cross-resistance with these and other major fungicide classes. This makes it a critical tool for controlling pathogen populations that have developed resistance to established, chemically distinct alternatives. Therefore, in environments with known or suspected fungicide resistance, Picarbutrazox is not directly interchangeable with older compounds, and its procurement is justified for maintaining effective disease control and managing the long-term viability of other fungicides in rotational programs.

Substitution Risk

Target mismatch Picarbutrazox (FRAC U17) targets an unknown site distinct from phenylamides, CAA, and QoI fungicides; direct replacement may shift resistance selection pressure.
Potency profile In vitro sensitivity baselines differ markedly from mefenoxam and dimethomorph; cross-reference class-level EC₅₀ ranges before considering substitution.
Resistance context Mefenoxam-resistant Pythium populations may not be controlled by conventional oomyceticides; substituting picarbutrazox with these agents may lead to control gaps.

Exceptional Intrinsic Potency Against a Broad Spectrum of Pythium Species

Picarbutrazox demonstrates exceptionally high intrinsic activity against a wide range of *Pythium* species, a key driver of seedling diseases. In a comprehensive in vitro study of 528 isolates across 40 different *Pythium* species, the mean EC50 value (the concentration required to inhibit 50% of mycelial growth) for Picarbutrazox was 0.000376 mg/L. This level of potency is significantly higher than that of established fungicides like mefenoxam, for which sensitivity testing is conducted at concentrations orders of magnitude higher (0.01 to 100 mg/L).

Evidence DimensionIn-vitro Mycelial Growth Inhibition (EC50)
Target Compound DataMean EC50 = 0.000376 mg/L (across 40 Pythium species)
Comparator Or BaselineMefenoxam (common benchmark): Typical test concentrations range from 0.01 to 100 mg/L, indicating a much lower intrinsic potency.
Quantified DifferencePicarbutrazox is effective at concentrations several orders of magnitude lower than mefenoxam.
ConditionsIn vitro mycelial growth inhibition assay on potato dextrose agar across 528 isolates of 40 *Pythium* species.

This high intrinsic potency allows for very low use rates, particularly in applications like seed treatments, providing effective disease control with a lower active ingredient load.

Pepper late blight control
Head-to-head
Protective: 100% vs dimethomorph 77.5%
Reported higher protective efficacy against P. capsici in greenhouse trial
Both applied at 200 mg L⁻¹; curative activity also numerically higher (41% vs 36%)

Superior Protective and Curative Activity Compared to Dimethomorph

In greenhouse trials against *Phytophthora capsici* on pepper plants, Picarbutrazox demonstrated superior protective and curative performance compared to the established CAA fungicide, dimethomorph. When applied protectively at 200 mg/L, Picarbutrazox provided 100% disease control, whereas dimethomorph provided 77.52% control. In a curative context (applied after infection), Picarbutrazox showed 41.03% efficacy, outperforming dimethomorph's 36.15% efficacy at the same concentration.

Evidence DimensionDisease Control Efficacy (%) vs. *P. capsici*
Target Compound DataProtective Activity: 100%; Curative Activity: 41.03%
Comparator Or BaselineDimethomorph: Protective Activity: 77.52%; Curative Activity: 36.15%
Quantified Difference+22.48% in protective activity; +4.88% in curative activity
ConditionsGreenhouse assay on pepper plants, both fungicides applied at 200 mg L-1.

This demonstrates greater reliability in preventing disease establishment and offers a marginal but notable advantage in post-infection treatment, justifying its selection for applications demanding high efficacy.

Pythium sensitivity baseline
Class-level
Mean EC₅₀ 0.000376 mg a.i./L
Reported high in vitro potency across 40 Pythium species
~266-2660× lower than typical mefenoxam-sensitive EC₅₀ range

Effective Systemic Translocation for Protection of New Plant Tissues

Picarbutrazox exhibits excellent systemic translocation within plants, a critical attribute for protecting untreated new growth. Studies using high-performance liquid chromatography (HPLC) have confirmed its ability to move systemically in pepper plants. Further research in cabbage demonstrated that the compound readily translocates from the roots to the shoots, facilitated by its relatively low molecular weight (409.44 g/mol), which allows for efficient vascular transport. This mobility ensures the active ingredient is distributed within the plant, providing more comprehensive protection than non-systemic, contact-based fungicides.

Evidence DimensionSystemic Translocation
Target Compound DataConfirmed systemic (acropetal) movement in pepper and cabbage.
Comparator Or BaselineContact fungicides (e.g., mancozeb) which lack significant systemic movement and do not protect new growth.
Quantified DifferenceQualitatively different mode of plant protection (systemic vs. contact).
ConditionsHPLC analysis in pepper plants and residue analysis in cabbage following soil application.

This systemic activity reduces the need for perfect spray coverage and protects new leaves and stems that emerge after application, a key process advantage over non-systemic alternatives.

Metalaxyl-resistant Pythium
Data to verify
Proposed alternative for resistant isolates
Supports research on resistance management strategies
Field survey context; resistance frequency not quantified in source
Soil adsorption & mobility
Cross-study
Log P 4.16 vs mefenoxam 1.71; KFadsOC 1300–6000
Reported lower predicted mobility compared to mefenoxam
May reduce groundwater contamination risk; KFadsOC 7.6–150× higher

Seed Treatment for Pythium Damping-Off Control in Corn and Soybeans

Given its exceptionally high intrinsic activity against a broad spectrum of *Pythium* species at very low concentrations, Picarbutrazox is an ideal choice for seed treatment formulations. Its use provides robust protection for seedlings against damping-off and root rot, establishing a healthy plant stand, which is a known issue where alternatives like mefenoxam may face resistance or require higher application rates.

Rotational Programs for Managing Resistant Phytophthora Blight

Due to its unique mode of action and lack of cross-resistance with CAA fungicides, Picarbutrazox is highly suitable for rotational spray programs targeting *Phytophthora* blight. Its superior protective activity compared to a benchmark like dimethomorph makes it a strong candidate for preventative applications in integrated pest management (IPM) strategies to delay the development of resistance to other fungicide classes.

Control of Downy Mildew in Rapidly Growing Leafy Greens and Cucurbits

The demonstrated systemic and translaminar activity of Picarbutrazox makes it a preferred option for controlling downy mildew in crops with rapid growth and dense canopies, such as lettuce or cucumbers. Its ability to move within the plant ensures protection of new, untreated leaves, which is a significant process advantage over non-systemic fungicides that require complete and repeated coverage.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pythium damping-off research (seed treatment)
Oomycete sensitivity baseline profile
Pythium species panel coverage; resistance status confirmation
Foliar oomycete disease control studies
Protective efficacy against Phytophthora capsici
Greenhouse-to-field translation; application timing evaluation
Oomycete resistance management studies
Unique FRAC U17 mode of action
Cross-resistance profiling with phenylamides, CAA, and QoI agents

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

409.18623762 Da

Monoisotopic Mass

409.18623762 Da

Heavy Atom Count

30

UNII

D5ZAQ41GWY

Wikipedia

Picarbutrazox

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